molecular formula C18H18ClNOS B2994330 (2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-[(4-methylphenyl)sulfanyl]prop-2-en-1-one CAS No. 263869-25-6

(2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-[(4-methylphenyl)sulfanyl]prop-2-en-1-one

Cat. No.: B2994330
CAS No.: 263869-25-6
M. Wt: 331.86
InChI Key: AHSZEHGXOCIEBE-ATVHPVEESA-N
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Description

This compound is a propen-1-one derivative characterized by:

  • A dimethylamino group at position 3, enhancing solubility via its basic nitrogen and influencing electronic properties.
  • A (4-methylphenyl)sulfanyl moiety at position 2, introducing steric bulk and sulfur-based reactivity.
  • A Z-configuration at the α,β-unsaturated ketone, dictating spatial arrangement and intermolecular interactions.

Its molecular weight is approximately 334.88 g/mol (calculated), with a polar surface area (PSA) estimated to be moderate (~50–60 Ų), balancing lipophilicity and solubility.

Properties

IUPAC Name

(Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-(4-methylphenyl)sulfanylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNOS/c1-13-4-10-16(11-5-13)22-17(12-20(2)3)18(21)14-6-8-15(19)9-7-14/h4-12H,1-3H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHSZEHGXOCIEBE-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(=CN(C)C)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S/C(=C\N(C)C)/C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-[(4-methylphenyl)sulfanyl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 4-methylthiobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-[(4-methylphenyl)sulfanyl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-[(4-methylphenyl)sulfanyl]prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

The compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is studied for its potential use in developing new therapeutic agents.

Medicine

In medicine, the compound is investigated for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising candidate for treating various diseases.

Industry

In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-[(4-methylphenyl)sulfanyl]prop-2-en-1-one involves its interaction with molecular targets such as enzymes, receptors, and proteins. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Key Structural Analogues and Their Properties

Compound Name Molecular Weight (g/mol) Substituents Functional Groups Key Applications/Properties
(2Z)-Target Compound 334.88 4-Cl-C₆H₄, N(CH₃)₂, 4-Me-C₆H₄-S Enone, sulfanyl, dimethylamino Drug intermediates, potential bioactivity
(Z)-3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one 347.76 4-Cl-C₆H₄, 2,4-F₂-C₆H₃, 1,2,4-triazole Enone, triazole Antifungal agents, enzyme inhibition
(2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one 207.25 4-F-C₆H₄, N(CH₃)₂ Enone, dimethylamino Heterocycle synthesis, drug intermediates
(Z)-3-{[4-(Dimethylamino)phenyl]amino}-1-(4-fluorophenyl)prop-2-en-1-one 298.35 4-F-C₆H₄, N(CH₃)₂-C₆H₄-NH Enone, amino, dimethylamino Photodynamic therapy, fluorescence probes
1-(4-Methoxyphenyl)-3-(4-methylphenyl)-(Z)-prop-2-en-1-one 252.12 4-MeO-C₆H₄, 4-Me-C₆H₄ Enone, methoxy Organic synthesis, UV-absorbing materials

Substituent Effects on Reactivity and Bioactivity

  • Chlorophenyl vs.
  • Sulfanyl vs. Triazole/Amino Groups: The (4-methylphenyl)sulfanyl group introduces sulfur-based redox activity and lipophilicity, contrasting with the hydrogen-bonding capability of triazole () or amino groups (). This may influence metabolic stability or target binding .
  • Dimethylamino Group: Present in both the target compound and structures, this group improves solubility and may participate in charge-transfer interactions in biological systems .

Stereochemical and Conformational Differences

  • Z vs. In contrast, E-configuration analogues (e.g., ) exhibit trans arrangements, altering steric accessibility .

Research Findings and Trends

  • Synthetic Utility: Propen-1-one derivatives are widely used in heterocycle synthesis (e.g., pyrazoles, isoxazoles) due to their α,β-unsaturated ketone reactivity. The target compound’s sulfanyl group could enable novel cyclization pathways .
  • Biological Activity: Triazole-containing analogues () show documented antifungal activity, while dimethylamino derivatives () are explored for CNS-targeting drugs.

Biological Activity

The compound (2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-[(4-methylphenyl)sulfanyl]prop-2-en-1-one, also known as CAS No. 263869-25-6, is a member of the class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C18H18ClNOS
  • Molecular Weight : 331.86 g/mol
  • Structure : The compound features a chlorophenyl group, a dimethylamino moiety, and a thioether linkage with a methylphenyl group, contributing to its unique biological profile.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Study : A study examining similar compounds demonstrated that modifications in the structure led to enhanced activity against breast and lung cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation and survival .

Antimicrobial Activity

The compound's thioether functionality suggests potential antimicrobial properties. Compounds with similar structural motifs have shown effectiveness against bacteria and fungi.

Research Findings :

  • A recent investigation into thioether compounds revealed that they possess antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for cancer cell metabolism.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in malignant cells through caspase activation.
  • Antioxidant Properties : The presence of the dimethylamino group may contribute to antioxidant activity, reducing oxidative stress in cells .

Comparative Analysis with Related Compounds

Compound NameStructureAnticancer ActivityAntimicrobial Activity
This compoundStructureModeratePotential
3-(Dimethylamino)phenyl prop-2-en-1-oneStructureHighLow
1-(4-Chlorophenyl)-3-(4-dimethylaminophenyl)prop-2-en-1-oneStructureHighModerate

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